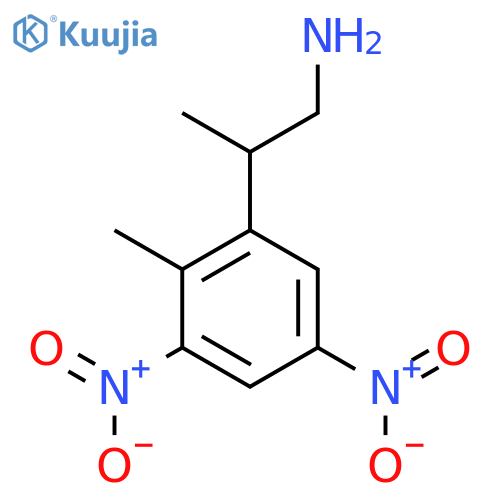

Cas no 2228656-07-1 (2-(2-methyl-3,5-dinitrophenyl)propan-1-amine)

2228656-07-1 structure

商品名:2-(2-methyl-3,5-dinitrophenyl)propan-1-amine

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-methyl-3,5-dinitrophenyl)propan-1-amine

- 2228656-07-1

- EN300-1797024

-

- インチ: 1S/C10H13N3O4/c1-6(5-11)9-3-8(12(14)15)4-10(7(9)2)13(16)17/h3-4,6H,5,11H2,1-2H3

- InChIKey: BOFWTXBMCVVKRA-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC(=CC(=C1C)C(C)CN)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 239.09060590g/mol

- どういたいしつりょう: 239.09060590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1797024-0.5g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 0.5g |

$1027.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-0.05g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 0.05g |

$900.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-0.25g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 0.25g |

$985.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-10g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 10g |

$4606.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-10.0g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 10g |

$4606.0 | 2023-05-27 | ||

| Enamine | EN300-1797024-5.0g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 5g |

$3105.0 | 2023-05-27 | ||

| Enamine | EN300-1797024-5g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 5g |

$3105.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-2.5g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 2.5g |

$2100.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-0.1g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 0.1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1797024-1.0g |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine |

2228656-07-1 | 1g |

$1070.0 | 2023-05-27 |

2-(2-methyl-3,5-dinitrophenyl)propan-1-amine 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2228656-07-1 (2-(2-methyl-3,5-dinitrophenyl)propan-1-amine) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 624-75-9(Iodoacetonitrile)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量